2-(2-methylphenoxy)-N-{2-[3-(pyrazin-2-yl)-1H-pyrazol-1-yl]ethyl}acetamide
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Overview
Description
2-(2-methylphenoxy)-N-{2-[3-(pyrazin-2-yl)-1H-pyrazol-1-yl]ethyl}acetamide is a complex organic compound that features a combination of phenoxy, pyrazine, and pyrazole groups
Preparation Methods
The synthesis of 2-(2-methylphenoxy)-N-{2-[3-(pyrazin-2-yl)-1H-pyrazol-1-yl]ethyl}acetamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the pyrazole ring: This can be achieved by reacting a hydrazine derivative with a 1,3-diketone under acidic or basic conditions.
Introduction of the pyrazine group: This step involves the reaction of the pyrazole intermediate with a pyrazine derivative, often through a nucleophilic substitution reaction.
Attachment of the phenoxy group: The final step involves the reaction of the intermediate with a phenoxyacetyl chloride derivative to form the desired compound.
Industrial production methods may involve optimization of these steps to improve yield and reduce costs, often using catalysts and specific reaction conditions to enhance efficiency .
Chemical Reactions Analysis
2-(2-methylphenoxy)-N-{2-[3-(pyrazin-2-yl)-1H-pyrazol-1-yl]ethyl}acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present. Common reagents for these reactions include halogens, acids, and bases.
The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
2-(2-methylphenoxy)-N-{2-[3-(pyrazin-2-yl)-1H-pyrazol-1-yl]ethyl}acetamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential therapeutic properties, including antimicrobial, anticancer, and anti-inflammatory activities.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules, making it valuable in the development of new pharmaceuticals and materials.
Materials Science: The compound’s unique structure allows it to be used in the design of novel materials with specific properties, such as improved thermal stability or enhanced conductivity
Mechanism of Action
The mechanism of action of 2-(2-methylphenoxy)-N-{2-[3-(pyrazin-2-yl)-1H-pyrazol-1-yl]ethyl}acetamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects .
Comparison with Similar Compounds
Similar compounds to 2-(2-methylphenoxy)-N-{2-[3-(pyrazin-2-yl)-1H-pyrazol-1-yl]ethyl}acetamide include:
Quinolinyl-pyrazoles: These compounds also feature a pyrazole ring but have a quinoline group instead of a pyrazine group.
Methyl 2-((3-(3-methoxyphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl)thio)acetate: This compound has a similar structure but includes a quinazolinone ring.
[1,2,4]Triazolo[4,3-a]quinoxaline: This compound features a triazole ring fused with a quinoxaline ring and is known for its antiviral and antibacterial activities.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
2-(2-methylphenoxy)-N-[2-(3-pyrazin-2-ylpyrazol-1-yl)ethyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N5O2/c1-14-4-2-3-5-17(14)25-13-18(24)21-9-11-23-10-6-15(22-23)16-12-19-7-8-20-16/h2-8,10,12H,9,11,13H2,1H3,(H,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OEJWFCQROCIFGZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1OCC(=O)NCCN2C=CC(=N2)C3=NC=CN=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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